molecular formula C8H18ClNO B174186 3-(Piperidin-4-YL)propan-1-OL hydrochloride CAS No. 155270-01-2

3-(Piperidin-4-YL)propan-1-OL hydrochloride

Cat. No. B174186
Key on ui cas rn: 155270-01-2
M. Wt: 179.69 g/mol
InChI Key: OENDTQFJHJVHQK-UHFFFAOYSA-N
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Patent
US07365067B2

Procedure details

1.00 g (7.29 mmol) of 4-pyridinepropanol was dissolved in 3N aqueous hydrochloric acid solution and 206 mg of platinum oxide was added thereto, followed by stirring of the mixture at room temperature under a hydrogen atmosphere at an ordinary pressure for 12 hours. The reaction mixture was filtered with Celite and the filtrate was distilled off under reduced pressure. The thus obtained residue was reprecipitated from methanol-ether to obtain 1.31 g (yield: quantitative) of the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
206 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][CH2:9][OH:10])=[CH:3][CH:2]=1.[ClH:11]>[Pt]=O>[ClH:11].[NH:1]1[CH2:6][CH2:5][CH:4]([CH2:7][CH2:8][CH2:9][OH:10])[CH2:3][CH2:2]1 |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=C(C=C1)CCCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
206 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring of the mixture at room temperature under a hydrogen atmosphere at an ordinary pressure for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The thus obtained residue was reprecipitated from methanol-ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.N1CCC(CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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